

Comprehensive Analytical Protocol for 2-(5-Bromo-2-hydroxymethylphenyl)ethanol

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Compound of Interest

Compound Name: 2-(5-Bromo-2-hydroxymethylphenyl)ethanol

CAS No.: 1353101-75-3

Cat. No.: B1523342

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Part 1: Chemical Context & Synthesis Pathway[1]

5-Br-HPE is a bifunctional alcohol containing a primary phenethyl alcohol and a benzyl alcohol moiety. Its quantification is essential for monitoring the reduction of 4-bromo-homophthalic anhydride and ensuring high yield in the subsequent cyclization to isochroman derivatives.

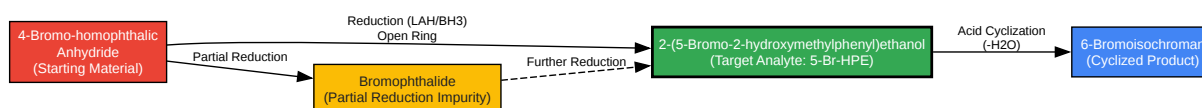
Chemical Identity[2]

- IUPAC Name: 2-(5-Bromo-2-(hydroxymethyl)phenyl)ethanol
- Molecular Formula: C₁₀H₁₁BrO₂
- Molecular Weight: 231.09 g/mol
- Key Functionality: Aryl Bromide, 1,4-Diol (open chain)

- Target Impurity Profile: Unreduced anhydride, mono-reduced lactones (bromophthalides), and cyclized 6-bromoisochroman.

Synthesis & Degradation Pathway

The following diagram illustrates the formation of 5-Br-HPE and its conversion to the stable isochroman core.



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Caption: Synthesis pathway of 5-Br-HPE from homophthalic anhydride and subsequent cyclization.

Part 2: Analytical Methods

Two complementary methods are defined: HPLC-UV for routine purity/assay testing (Process Control) and LC-MS/MS for trace impurity analysis.

Method A: RP-HPLC with UV Detection (Assay & Purity)

This method is robust for separating the polar diol from the less polar cyclized isochroman and the starting anhydride.

1. Chromatographic Conditions

Parameter	Specification	Rationale
Column	Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m)	C18 provides optimal retention for the hydrophobic bromine substituent while resolving the polar hydroxyls.
Mobile Phase A	0.1% Formic Acid in Water	Acidic pH suppresses ionization of phenolic impurities and sharpens peaks.
Mobile Phase B	Acetonitrile (HPLC Grade)	ACN offers lower backpressure and better peak shape for aromatic alcohols than MeOH.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns to ensure efficient mass transfer.
Column Temp	30°C	Controls viscosity and retention time reproducibility.
Injection Vol	10 μ L	Standard loop size; adjust based on sample concentration.
Detection	UV at 220 nm (Quant) & 254 nm (Qual)	220 nm targets the benzene ring absorption; 254 nm is specific for the brominated aromatic system.

2. Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	10%	Equilibration / Loading
2.0	10%	Isocratic Hold (Elute very polar salts)
12.0	90%	Linear Gradient (Elute 5-Br-HPE then Isochroman)
15.0	90%	Wash
15.1	10%	Re-equilibration
20.0	10%	End of Run

Retention Logic:

- 5-Br-HPE (Diol): Elutes earlier (~6-8 min) due to two polar -OH groups.
- 6-Bromoisochroman: Elutes later (~10-12 min) due to loss of polarity upon cyclization (ether formation).

3. Standard Preparation

- Stock Solution: Weigh 10.0 mg of 5-Br-HPE reference standard into a 10 mL volumetric flask. Dissolve in Methanol. (Conc: 1.0 mg/mL).
- Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A:B (50:50). (Conc: 0.1 mg/mL).

Method B: LC-MS/MS (Trace Quantification)

Used when detecting 5-Br-HPE as a residual intermediate in the final 6-Bromoisochroman product.

1. Mass Spectrometry Parameters

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Scan Type: Multiple Reaction Monitoring (MRM).

- Precursor Ion: The molecule readily loses water. The sodium adduct or the dehydrated protonated ion are most abundant.
 - Note: Bromine naturally exists as ^{79}Br and ^{81}Br in a 1:1 ratio. Monitor both isotopes for confirmation.

2. MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Identity
5-Br-HPE ()	213.0	133.0	20	Loss of HBr
5-Br-HPE ()	215.0	135.0	20	Loss of HBr
5-Br-HPE ()	253.0	253.0	10	Adduct Confirmation

Mechanism: The diol is labile; the

(231/233) is rarely seen intact. The loss of water to form the cyclic oxonium ion (isochroman precursor ion, m/z 213/215) is the dominant in-source fragmentation.

Part 3: Experimental Workflow & Validation

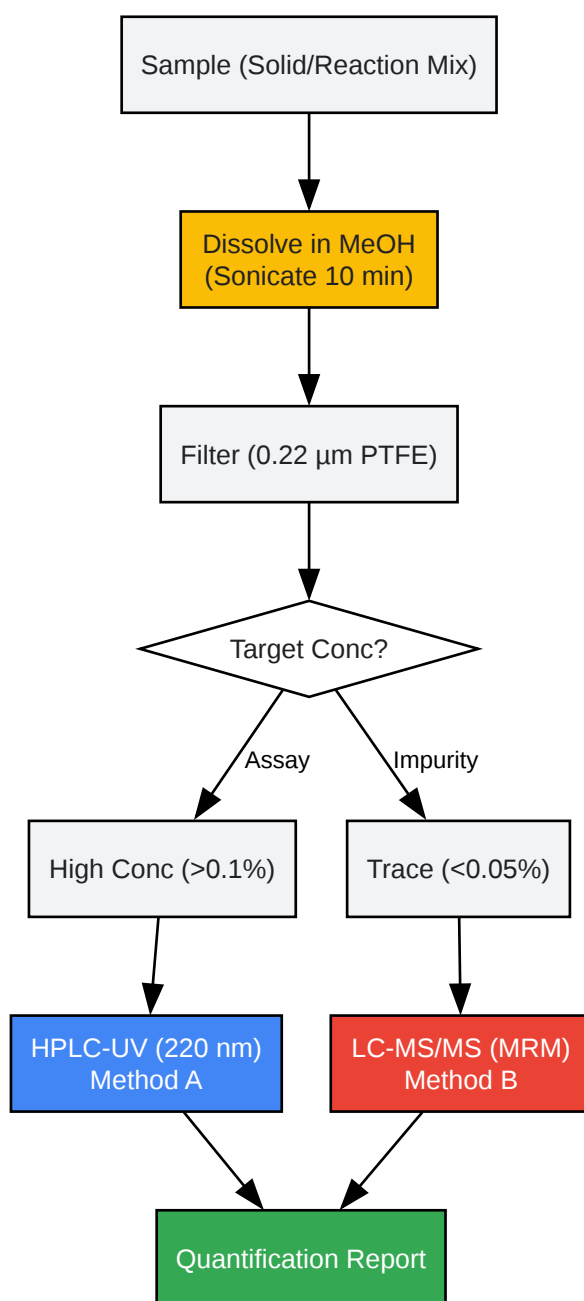
Sample Preparation Protocol

For solid samples (intermediate cakes) or reaction mixtures:

- Aliquot: Take 50 mg of sample.

- Dissolution: Add 50 mL of Methanol. Sonication for 10 mins is mandatory to ensure complete dissolution of the crystalline diol.
- Filtration: Filter through a 0.22 μm PTFE syringe filter (Nylon is also acceptable).
- Dilution: Dilute 1:10 with Water/ACN (50:50) before injection to match initial mobile phase conditions.

Analytical Workflow Diagram



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Caption: Decision matrix for selecting HPLC-UV vs LC-MS based on analyte concentration.

Validation Parameters (ICH Q2(R1))

To ensure trustworthiness, the method must be validated against these criteria:

- Specificity: Inject 5-Br-HPE, 6-Bromoisochroman, and 4-Bromo-homophthalic anhydride individually. Resolution () between 5-Br-HPE and nearest peak must be > 1.5 .
- Linearity: Prepare 5 levels from 50% to 150% of target concentration.
must be .
- Precision: 6 replicate injections of the standard. RSD must be .
- LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

References

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- HPLC Method Development for Aromatic Alcohols
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 - Source: ICH.org.
 - URL:[[Link](#)]
- To cite this document: BenchChem. [Comprehensive Analytical Protocol for 2-(5-Bromo-2-hydroxymethylphenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1523342/docs#comprehensive-analytical-protocol-for-2-5-bromo-2-hydroxymethylphenyl-ethanol>]

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